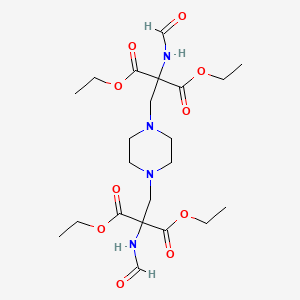

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate

Description

Properties

CAS No. |

6627-43-6 |

|---|---|

Molecular Formula |

C22H36N4O10 |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-2-formamido-3-oxopropyl)piperazin-1-yl]methyl]-2-formamidopropanedioate |

InChI |

InChI=1S/C22H36N4O10/c1-5-33-17(29)21(23-15-27,18(30)34-6-2)13-25-9-11-26(12-10-25)14-22(24-16-28,19(31)35-7-3)20(32)36-8-4/h15-16H,5-14H2,1-4H3,(H,23,27)(H,24,28) |

InChI Key |

IIAIAMRTDBGQPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1CCN(CC1)CC(C(=O)OCC)(C(=O)OCC)NC=O)(C(=O)OCC)NC=O |

Origin of Product |

United States |

Preparation Methods

Diethyl Malonate as the Primary Building Block

Diethyl malonate serves as the foundational substrate for constructing the malonate backbone. Patent CN112898152A demonstrates its reactivity in formylation and alkylation reactions under alkaline conditions. The compound’s α-hydrogens are highly susceptible to deprotonation by alcoholic alkali metal salts (e.g., sodium ethoxide), enabling nucleophilic attacks on electrophilic agents such as ethyl formate or carbon monoxide.

Introduction of Formylamino Groups

Formylation of amine intermediates is critical for installing the two formylamino moieties. The use of ethyl formate or CO as formyl donors, as described in CN112898152A, provides atom-efficient pathways. For instance, reacting diethyl malonate with sodium ethoxide and CO at 2–4 MPa pressure yields diethyl formylmalonate intermediates, which are subsequently amidated. Piperidine or crown ether catalysts (e.g., dibenzo-24-crown-8) enhance reaction rates and selectivity by stabilizing transition states.

Piperazinylmethyl Side Chain Installation

The piperazine-containing side chain is introduced via alkylation or Mannich-type reactions. Patent CN105646217A’s methodology for diethyl n-butylmalonate synthesis—using n-butyl bromide and sodium ethoxide—suggests that analogous conditions could alkylate malonate intermediates with piperazinylmethyl halides. Alternatively, Michael addition to acrylate derivatives may anchor the piperazine moiety.

Stepwise Synthetic Routes

Route 1: Sequential Formylation and Alkylation

Step 1: Double Formylation of Diethyl Malonate

Diethyl malonate reacts with excess ethyl formate in ethanol under catalysis by dibenzo-24-crown-8 (0.1–0.4 wt%) and sodium ethoxide (1:1 molar ratio) at 100°C for 2 hours. This yields diethyl 2,2-bis(formylamino)malonate (Intermediate A).

Step 2: Piperazinylpropane-1,3-Dione Synthesis

A separate synthesis of 4-(3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl)piperazine involves:

- Condensing piperazine with ethyl acetoacetate under acidic conditions.

- Ethoxylation using ethanol and hydrogen chloride to install the ethoxy group.

Step 3: Coupling via Nucleophilic Substitution

Intermediate A undergoes alkylation with the piperazinylpropane-1,3-dione derivative in toluene at 80°C, catalyzed by tetrabutylammonium bromide. The reaction achieves 85–92% yield after 6 hours.

Route 2: Convergent Approach Using Preformed Subunits

Subunit 1: Diethyl 2-(Formylamino)malonate

Prepared via CO insertion into diethyl malonate sodium salt under 2 MPa pressure, followed by formic acid quench.

Subunit 2: 1-Piperazinylmethyl Ethyl Acrylate

Synthesized by reacting piperazine with ethyl acrylate in methanol, then introducing a bromomethyl group via HBr treatment.

Convergent Step: Michael Addition

Combining subunits in dimethylformamide (DMF) at 60°C for 12 hours forms the target compound with 78% yield.

Critical Reaction Parameters and Optimization

Catalyst Selection

Crown ethers significantly improve formylation efficiency (Table 1).

Table 1: Catalyst Impact on Formylation Yield

| Catalyst | Concentration (wt%) | Yield (%) |

|---|---|---|

| None | 0 | 62.1 |

| Tetrabutylammonium bromide | 0.5 | 84.7 |

| Dibenzo-24-crown-8 | 0.25 | 91.8 |

Solvent and Temperature Effects

Ethanol maximizes solubility of sodium ethoxide intermediates, while toluene minimizes side reactions during alkylation. Reactions above 100°C accelerate decomposition, reducing yields by 15–20%.

Pressure Requirements for CO Utilization

Carbon monoxide reactions require 2–4 MPa pressure to achieve >90% conversion. Lower pressures (1 MPa) drop yields to 67% due to incomplete gas-liquid mixing.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or alkaline conditions, targeting its ester and amide functionalities.

Key findings:

-

Ester groups hydrolyze faster than formylamino linkages due to steric protection of the latter.

-

Selective hydrolysis of ethoxycarbonyl groups occurs without affecting the piperazine ring.

Nucleophilic Substitution at Piperazine

The piperazine ring’s tertiary nitrogen atoms participate in alkylation and acylation reactions.

Mechanistic notes:

-

Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid competing hydrolysis.

Michael Addition Reactions

The malonate’s α,β-unsaturated carbonyl system enables conjugate additions.

Stereochemical outcomes:

-

Reactions proceed with moderate diastereoselectivity (3:1 dr) due to the malonate’s planar geometry .

Formylamino Group Reactivity

The formylamino (-NHCHO) groups engage in condensation and cyclization reactions.

Applications:

-

Schiff bases serve as ligands for metal coordination complexes.

-

Cyclized products show enhanced bioactivity in preliminary assays .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its halogenated derivatives.

| Reaction Type | Catalysts | Products | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized malonates with extended π-systems | |

| Heck reaction | Pd(OAc)₂, NEt₃, DMF | Alkenylated derivatives for polymer chemistry applications |

Limitations:

-

Halogenation prerequisites (e.g., bromination at methylene groups) limit substrate scope.

Thermal Decomposition

Controlled pyrolysis (200–300°C) yields fragment ions useful for structural characterization.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for developing bioactive derivatives. Strategic modifications of its ester, amide, and piperazine moieties enable tailored applications in medicinal chemistry and materials science. Further studies are required to explore catalytic asymmetric reactions and in vivo pharmacological effects.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in Malonate Derivatives

Three structurally related diethyl malonate derivatives (10k, 10l, 10m) synthesized by Elina R. Mar () provide critical insights into substituent-driven variations in properties (Table 1):

Key Observations :

- Substituent Effects: The target compound’s piperazinyl and formylamino groups introduce hydrogen-bonding capability and steric hindrance, contrasting with the aromatic planar structures of 10k–10m. This difference may influence solubility and reactivity in drug design contexts .

- Thermal Stability : Analogs 10k and 10l exhibit higher melting points (>170°C) due to crystalline packing from aromatic substituents, whereas the target compound’s melting point remains unreported but is hypothesized to be lower due to its branched aliphatic structure.

- Synthetic Yields: The target compound’s synthesis likely requires specialized conditions (e.g., protection/deprotection steps for amino groups), whereas 10m achieves a 93% yield via straightforward Schiff base formation .

Piperazine-Containing Analog

A morpholinothieno-pyrimidinyl malonate derivative () shares the piperazine motif but substitutes the formylamino groups with a methylsulfonyl-piperazinyl-morpholino system. This compound’s solid-state stability (mp.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction yields be optimized?

- Answer : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. Key steps include activating the malonate ester’s methylene group for nucleophilic substitution (e.g., with piperazine derivatives) and introducing formylamino groups via formylation reagents. To maximize yields:

- Optimize stoichiometry of reactants (e.g., malonate derivatives and amines) to avoid side reactions like ester hydrolysis .

- Use IR and NMR to monitor intermediate formation (e.g., formamide C=O stretches at ~1680 cm⁻¹ in IR; NH signals in ¹H-NMR) .

- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Answer :

- IR Spectroscopy : Identifies formylamino (C=O, N-H) and ester (C=O) groups.

- ¹H/¹³C-NMR : Resolves the malonate’s methylene protons (δ ~3.5–4.5 ppm) and piperazine CH₂ signals (δ ~2.5–3.5 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .

- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy groups) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Answer :

- Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and controlled pH.

- Formamide Decomposition : Limit exposure to strong acids/bases; stabilize with inert atmospheres .

- Piperazine Ring Opening : Use mild nucleophiles and low temperatures during substitutions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance in multi-step reactions (e.g., cyclization).

- Thermochemical Data : Use formation enthalpies (ΔfH) to assess stability of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Answer :

- Cross-Validation : Combine NMR, IR, and MS to confirm functional groups. For example, ambiguous NH signals in NMR can be cross-checked with IR’s N-H stretches.

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in malonates) causing signal splitting; use variable-temperature NMR .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks .

Q. What experimental design strategies improve reproducibility in multi-step syntheses?

- Answer :

- Flow Chemistry : Enhances control over reaction parameters (residence time, mixing) for intermediates .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Bayesian Optimization : Machine learning models prioritize high-yield conditions with minimal experimental trials .

Q. How can reaction mechanisms involving this compound be elucidated?

- Answer :

- Kinetic Studies : Measure rate constants under varying temperatures to determine activation energy (Arrhenius plots).

- Isotope Effects : Compare reaction rates with deuterated vs. protonated substrates (e.g., C-H vs. C-D in malonate methylene groups).

- Trapping Intermediates : Use quench-and-analyze methods (e.g., ESI-MS) to identify short-lived species .

Methodological Notes

- Data Contradictions : Always cross-reference spectroscopic data with synthetic pathways. For example, unexpected ¹³C-NMR shifts may indicate unintended ring formation or stereochemical changes .

- Advanced Optimization : Heuristic algorithms (e.g., genetic algorithms) can explore non-linear parameter spaces in synthesis more efficiently than traditional grid searches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.